Cas no 1564541-05-4 (3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine)

3-(3,4-Dichlorophenyl)-3-fluoropropan-1-amine is a fluorinated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a dichlorophenyl group and a fluorine-substituted propylamine chain, offers unique reactivity and stability, making it a valuable intermediate in synthetic chemistry. The presence of fluorine enhances metabolic stability and bioavailability, while the dichlorophenyl moiety contributes to selective binding properties. This compound is particularly useful in the development of bioactive molecules, including CNS-targeting agents or pesticidal compounds. Its well-defined synthesis route and high purity ensure reproducibility in research applications. Suitable for further functionalization, it serves as a versatile building block in medicinal chemistry and material science.
3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine structure
1564541-05-4 structure
商品名:3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine
CAS番号:1564541-05-4
MF:C9H10Cl2FN
メガワット:222.086803913116
CID:6064084
PubChem ID:104277050

3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine
    • EN300-1968169
    • 1564541-05-4
    • インチ: 1S/C9H10Cl2FN/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9H,3-4,13H2
    • InChIKey: LXEHLNCSZKXYHB-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)C(CCN)F)Cl

計算された属性

  • せいみつぶんしりょう: 221.0174329g/mol
  • どういたいしつりょう: 221.0174329g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 157
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1968169-0.5g
3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine
1564541-05-4
0.5g
$1221.0 2023-09-16
Enamine
EN300-1968169-5.0g
3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine
1564541-05-4
5g
$4475.0 2023-06-02
Enamine
EN300-1968169-10.0g
3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine
1564541-05-4
10g
$6635.0 2023-06-02
Enamine
EN300-1968169-0.05g
3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine
1564541-05-4
0.05g
$1068.0 2023-09-16
Enamine
EN300-1968169-0.25g
3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine
1564541-05-4
0.25g
$1170.0 2023-09-16
Enamine
EN300-1968169-5g
3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine
1564541-05-4
5g
$3687.0 2023-09-16
Enamine
EN300-1968169-1g
3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine
1564541-05-4
1g
$1272.0 2023-09-16
Enamine
EN300-1968169-1.0g
3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine
1564541-05-4
1g
$1543.0 2023-06-02
Enamine
EN300-1968169-2.5g
3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine
1564541-05-4
2.5g
$2492.0 2023-09-16
Enamine
EN300-1968169-0.1g
3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine
1564541-05-4
0.1g
$1119.0 2023-09-16

3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine 関連文献

3-(3,4-dichlorophenyl)-3-fluoropropan-1-amineに関する追加情報

Professional Introduction to 3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine (CAS No. 1564541-05-4)

3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 1564541-05-4, has garnered attention due to its potential applications in drug development and molecular research. The presence of both chlorine and fluorine substituents in its molecular structure imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The molecular formula of 3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine is C9H8Cl2FN, reflecting its composition of carbon, hydrogen, chlorine, and fluorine atoms. The compound’s structure consists of a propylamine backbone substituted with a 3,4-dichlorophenyl group at the third carbon position. This arrangement not only influences its physical properties but also plays a crucial role in its chemical behavior and biological activity.

In recent years, the pharmaceutical industry has shown increasing interest in compounds containing both chlorine and fluorine substituents due to their ability to enhance metabolic stability and binding affinity. The dichlorophenyl moiety contributes to the compound’s lipophilicity, while the fluorine atom can improve its pharmacokinetic profile. These features make 3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine a promising candidate for further exploration in medicinal chemistry.

The synthesis of 3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. Key steps typically include the formation of the propylamine core followed by functionalization with the dichlorophenyl group and subsequent introduction of the fluorine atom. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.

The compound’s potential applications extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural motifs are reminiscent of biologically active molecules found in natural products and synthetic drugs. Researchers have been exploring its derivatives as potential leads for new therapeutic agents targeting various diseases. The combination of electronic and steric effects from the substituents makes this compound a versatile scaffold for drug discovery.

Recent studies have highlighted the importance of fluorinated amines in medicinal chemistry due to their role in modulating drug-receptor interactions. The fluorine atom’s ability to influence electron density distribution can lead to enhanced binding affinity and selectivity. In particular, 3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine has been investigated for its potential as an intermediate in the synthesis of kinase inhibitors and other enzyme-targeting molecules.

The compound’s stability under various conditions is another area of interest for researchers. Studies have demonstrated that it remains stable under standard storage conditions but may degrade under extreme pH or temperature environments. Understanding these stability profiles is crucial for optimizing its use in industrial processes and laboratory research.

In conclusion, 3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine (CAS No. 1564541-05-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. Its synthesis involves sophisticated organic reactions that highlight the importance of precise chemical control. As research continues to uncover new therapeutic possibilities, this compound is poised to play a vital role in the development of next-generation drugs.

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